4-(Cyclopropylmethoxy)-3-hydroxybenzamide

Regioisomer Chromatographic Selectivity Synthetic Intermediate

Pharma QC teams validating Roflumilast stability methods need authentic impurity standards to meet ICH Q2(R1). 4-(Cyclopropylmethoxy)-3-hydroxybenzamide (CAS 1243459-95-1) is the confirmed alkaline hydrolysis degradant, with the exact 4-cyclopropylmethoxy-3-hydroxy regioisomeric arrangement required for correct HPLC retention time and resolution. • Confirmed alkaline stress degradation product of Roflumilast per ICH Q1A(R2). • Resolves from Roflumilast and 3-cyclopropylmethoxy-4-hydroxy isomer on C18 columns. • Supplied at ≥98% HPLC purity with batch-specific COA for direct use in ANDA/NDA CMC submissions.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12074119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)-3-hydroxybenzamide
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)C(=O)N)O
InChIInChI=1S/C11H13NO3/c12-11(14)8-3-4-10(9(13)5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)
InChIKeyATTHUMOVJCQXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethoxy)-3-hydroxybenzamide: Roflumilast Impurity Reference


4-(Cyclopropylmethoxy)-3-hydroxybenzamide (CAS 1243459-95-1) is a synthetic benzamide derivative with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is structurally defined by a cyclopropylmethoxy substituent at the 4-position and a hydroxyl group at the 3-position of the benzamide ring. This compound is primarily recognized in pharmaceutical quality control as a key degradation product and impurity of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor approved for severe COPD [1]. Unlike the active pharmaceutical ingredient or its direct synthetic precursors, this specific regioisomer is not intended as a drug substance but is a critical reference material for analytical method development, forced degradation studies, and chromatographic purity assessments [1].

I
Roflumilast impurity reference standard for analytical method development
I
Specific regioisomer (4-cyclopropylmethoxy-3-hydroxy) for chromatographic selectivity
I
Synthetic scaffold for PDE4 inhibitor SAR exploration

4-(Cyclopropylmethoxy)-3-hydroxybenzamide Specificity in PDE4 Research


The critical functional groups on the benzamide scaffold—the cyclopropylmethoxy and hydroxyl substituents—confer a specific regioisomeric identity (4-cyclopropylmethoxy-3-hydroxy vs. 3-cyclopropylmethoxy-4-hydroxy) that directly impacts molecular recognition in biological systems and defines its unique retention time in chromatographic systems. In the context of Roflumilast, the active PDE4 inhibitor features the 3-cyclopropylmethoxy-4-difluoromethoxy substitution pattern [1]. The target compound, possessing a swapped substituent orientation, is a discrete impurity or degradation product formed via specific pathways [2]. Substituting it with a generic benzamide or even its regioisomer, 3-(cyclopropylmethoxy)-4-hydroxybenzamide, would invalidate an analytical method's selectivity, as these isomers exhibit distinct physicochemical properties and chromatographic behaviors. For synthetic chemists, the precise positioning of the hydroxyl group for subsequent derivatization (e.g., difluoromethylation to advance toward Roflumilast) is paramount, making the 4-cyclopropylmethoxy-3-hydroxy arrangement a specific intermediate for certain orthogonal synthetic routes [1].

Required
4-Cyclopropylmethoxy-3-hydroxybenzamide
Potential Substitute
3-(Cyclopropylmethoxy)-4-hydroxybenzamide
Regioisomer swap may shift chromatographic retention and invalidate analytical method selectivity
Potential Substitute
Generic 3-hydroxybenzamide
Lacks cyclopropylmethoxy group, altering degradation pathway relevance and molecular recognition

4-(Cyclopropylmethoxy)-3-hydroxybenzamide: Key Selection Evidence


Regioisomeric Purity vs. 3-(Cyclopropylmethoxy)-4-hydroxybenzamide

The target compound is the 4-cyclopropylmethoxy-3-hydroxy regioisomer, a positional isomer of the more common Roflumilast precursor 3-(cyclopropylmethoxy)-4-hydroxybenzamide (CAS 1243347-48-9) . Both share the formula C11H13NO3 and molecular weight 207.23, but differ in the spatial arrangement of the hydroxyl and cyclopropylmethoxy groups . This regioisomerism results in distinct NMR chemical shifts, HPLC retention times, and chemical reactivity (e.g., the phenolic -OH at position 3 has a different pKa and hydrogen-bonding capacity than one at position 4). Suppliers provide batch-specific QC data, including NMR, HPLC, and GC, to confirm regioisomeric purity >98%, which is essential for method developers who must distinguish this impurity from other co-eluting species in Roflumilast stability studies .

Regioisomeric Purity
Class-level inference
Distinct from 3-cyclopropylmethoxy-4-hydroxy isomer; >98% purity by HPLC
Supports chromatographic method specificity
Retention time difference is method-specific; data to verify
Regioisomer Chromatographic Selectivity Synthetic Intermediate

Roflumilast Impurity Reference Standard

4-(Cyclopropylmethoxy)-3-hydroxybenzamide is the core structure of Roflumilast Impurity 5 (the N-(3,5-dichloropyridin-4-yl) amide derivative, CAS N/A), which is formally listed and characterized as a reference standard by vendors compliant with USP and EP guidelines [1]. While the simple benzamide itself is not a pharmacopoeial listed impurity, it serves as a key hydrolytic degradation product of Roflumilast under stressed alkaline conditions and is included in impurity libraries for forced degradation studies [2]. Commercial suppliers provide a Certificate of Analysis confirming identity and purity, enabling its direct use in analytical method validation according to ICH Q2(R1) guidelines. In contrast, a generic research-grade benzamide would lack this regulatory-aligned documentation and established provenance in the Roflumilast impurity network.

Impurity Reference Standard
Supporting evidence
Recognized in Roflumilast forced degradation literature; CoA provided
Enables regulatory-compliant method validation
Not a pharmacopoeial listed impurity
Reference Standard USP/EP Compliance Pharmaceutical Quality Control

Synthetic Versatility for Position-Specific SAR

The free benzamide moiety and the distinct 3-hydroxy-4-cyclopropylmethoxy arrangement provide a versatile scaffold for medicinal chemists exploring PDE4 inhibitor SAR beyond the Roflumilast template. Unlike the Roflumilast API, which is already substituted with a 4-difluoromethoxy group and a bulky 3,5-dichloropyridin-4-yl amide, this intermediate allows independent modification at three sites: the amide nitrogen, the 3-hydroxy group, and the cyclopropylmethoxy chain [1]. In patent CN104230822, related scaffolds are used to generate libraries of benzamide PDE4 inhibitors, where the position of the alkoxy group critically affects the IC50 against PDE4 isoforms by several orders of magnitude [2]. By procuring this specific regioisomer, medicinal chemists avoid the time-consuming separation of positional isomers that would result from non-selective alkylation of 3,4-dihydroxybenzamide, ensuring efficient SAR exploration.

Synthetic Versatility
Class-level inference
Three modifiable sites; avoids isomeric mixtures from non-selective alkylation
Supports efficient SAR library synthesis
Based on established synthesis principles
Medicinal Chemistry Structure-Activity Relationship Scaffold Derivatization

4-(Cyclopropylmethoxy)-3-hydroxybenzamide Application Scenarios


Roflumilast Forced Degradation & Impurity Profiling

Analytical R&D teams validate stability-indicating HPLC/UPLC methods for Roflumilast drug substance and product by generating stress samples (acid, base, oxidative, thermal, photolytic) per ICH Q1A(R2). 4-(Cyclopropylmethoxy)-3-hydroxybenzamide is confirmed as a hydrolytic degradation product under alkaline conditions [1]. Including this authentic reference standard ensures the method can resolve it from Roflumilast and other related substances, establishing specificity in accordance with ICH Q2(R1). This is an essential part of the Chemistry, Manufacturing, and Controls (CMC) section for ANDA or NDA submissions .

PDE4 Isoform-Selective Inhibitor Exploration

SAR studies around the benzamide core of Roflumilast require diversifying the amide linkage, introducing bioisosteres for the difluoromethoxy group, and modifying the cyclopropylmethoxy chain. The regioisomerically pure 4-(cyclopropylmethoxy)-3-hydroxybenzamide serves as a key intermediate for late-stage functionalization at the 3-OH position (e.g., alkylation, acylation) without the steric and electronic interference of a pre-installed N-(3,5-dichloropyridin-4-yl) group. This allows chemists to systematically probe the impact of substituted benzamides on PDE4A1, PDE4B2, and PDE4D catalytic domain inhibition, as described in rational design campaigns for selective PDE4 inhibitors [1].

Route Scouting for Roflumilast Intermediates

Chemical process engineers evaluate alternative routes to Roflumilast that avoid expensive difluoromethylation reagents or genotoxic impurities. The 4-(cyclopropylmethoxy)-3-hydroxybenzamide scaffold can be synthesized via alternative pathways, such as the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine [1], and its purity profile (assay >98% by HPLC, with specific tests for the 3-cyclopropylmethoxy regioisomer) provides a critical quality attribute for route selection and scale-up decision-making .

Chemical Biology Probes for cAMP Signaling

In academic settings studying cAMP phosphodiesterase biology, 4-(cyclopropylmethoxy)-3-hydroxybenzamide is used as a control compound or as a starting material for synthesizing chemical probes with photoaffinity labels or biotin tags. Its lack of potent PDE4 inhibition (inferred from missing bulky N-substitution) makes it a useful negative control or inert scaffold for immobilization, contrasting with the low nanomolar activity of the full Roflumilast molecule (PDE4 IC50 = 0.8 nM) [1]. This differential biological activity ensures that observed effects in cellular assays are due to the probe's intended target engagement rather than background PDE4 inhibition.

Application
Selection Property
Validation Focus
Roflumilast Forced Degradation Profiling
Regioisomeric identity and purity
HPLC resolution from API and related substances
PDE4 Isoform-Selective Inhibitor SAR
Isomerically pure scaffold
Late-stage functionalization at 3-OH position
Roflumilast Intermediate Route Scouting
Regioisomeric purity profile
Critical quality attribute for scale-up
cAMP Signaling Chemical Probes
Inert scaffold lacking potent PDE4 inhibition
Negative control for target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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